2(3H)-Benzothiazolone, 3-(phenylsulfonyl)-
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Overview
Description
2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- is a heterocyclic organic compound that features a benzothiazolone core with a phenylsulfonyl substituent at the 3-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- typically involves the reaction of benzothiazolone with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzothiazolone derivatives.
Scientific Research Applications
2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group enhances the compound’s ability to bind to these targets, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2-Phenylsulfonylindole: Shares the phenylsulfonyl group but has an indole core.
3-Phenylsulfonyl-2(3H)-benzofuranone: Similar structure but with a benzofuranone core.
2-Phenylsulfonylbenzimidazole: Contains a benzimidazole core with a phenylsulfonyl group.
Uniqueness: 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- is unique due to its benzothiazolone core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61381-64-4 |
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Molecular Formula |
C13H9NO3S2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C13H9NO3S2/c15-13-14(11-8-4-5-9-12(11)18-13)19(16,17)10-6-2-1-3-7-10/h1-9H |
InChI Key |
ALWUCZNMPAKHJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC2=O |
Origin of Product |
United States |
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